molecular formula C15H13NO B1597502 7-Benzoylindoline CAS No. 33244-57-4

7-Benzoylindoline

Cat. No. B1597502
Key on ui cas rn: 33244-57-4
M. Wt: 223.27 g/mol
InChI Key: ZZOVZJBWXVZVLN-UHFFFAOYSA-N
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Patent
US04831132

Procedure details

To a solution of 357 mg (3 mmol) of indoline 3 dissolved in 10 ml of 1,2-dichloroethane are added 0.5 ml (3×1.2 mmol) of triethylamine, 0.44 ml (3×1.2 mmol) of boron trifluoride ether adduct, and 0.43 ml (3×1.2 mmol) of silicon tetrachloride, and the mixture is heated under reflux with stirring for 2 hours. The reaction mixture is evaporated; 0.62 ml (3×2 mmol) of benzonitrile is added to the residue and the mixture is heated at 160° C. with stirring for 5 hours and then cooled. The mixture is mixed with 5 ml of 6N hydrochloric acid and heated at 100° C. for 20 minutes. The reaction mixture is basified with potassium carbonate and extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous potassium carbonate, and concentrated. The residue is chromatographed on a column of 4.6 g of silica-gel and eluted with dichloromethane. The eluate from dichloromethane is concentrated. The residue is recrystallized from ether-petroleum either to give 555 mg of 7-benzoylindoline 7 as crystals.
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
boron trifluoride ether
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C(N(CC)CC)C.[Si](Cl)(Cl)(Cl)Cl.[C:22](#N)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.Cl.C(=O)([O-])[O-:32].[K+].[K+]>ClCCCl>[C:22]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[NH:1][CH2:2][CH2:3]2)(=[O:32])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
357 mg
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
boron trifluoride ether
Quantity
0.44 mL
Type
reactant
Smiles
Name
Quantity
0.43 mL
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
STIRRING
Type
STIRRING
Details
with stirring for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a column of 4.6 g of silica-gel
WASH
Type
WASH
Details
eluted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The eluate from dichloromethane is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ether-petroleum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2CCNC12
Measurements
Type Value Analysis
AMOUNT: MASS 555 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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